molecular formula C16H23NO3S B2540190 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1797845-66-9

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2540190
CAS No.: 1797845-66-9
M. Wt: 309.42
InChI Key: JWZVSVGEAUMFHG-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound featuring a unique combination of structural motifs:

  • Azetidine core: A four-membered saturated ring with one nitrogen atom, known for its conformational rigidity and metabolic stability compared to larger heterocycles like pyrrolidine .
  • Isobutylsulfonyl group: A bulky, electron-withdrawing substituent that enhances solubility and influences intermolecular interactions (e.g., hydrogen bonding or van der Waals forces).

Its structural features align with compounds studied in medicinal chemistry for applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12(2)11-21(19,20)15-9-17(10-15)16(18)8-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZVSVGEAUMFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the azetidine intermediate with an isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of m-Tolyl Group: The final step involves the attachment of the m-tolyl group to the azetidine ring. This can be achieved through a Friedel-Crafts acylation reaction using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and resins.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Core Heterocycle Comparison

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Azetidine Isobutylsulfonyl, m-tolyl ethanone ~337.44 (calculated) High rigidity, metabolic stability
4-(2-Methoxyphenyl)-3,3-dimethyl-azetidin-2-one Azetidin-2-one Methoxyphenyl, methyl groups ~261.34 Bioactive scaffold for inhibitors
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Triazole Phenyl, triazole ~213.23 Potential antimicrobial activity
3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one Imidazole Indole, isopropylphenyl ~427.54 Enzyme inhibition potential

Key Observations :

  • The azetidine core in the target compound confers reduced ring strain compared to azetidin-2-ones (lactams) but maintains rigidity, enhancing target binding precision .
  • Triazole and imidazole analogs exhibit broader hydrogen-bonding capabilities due to multiple nitrogen atoms, whereas the sulfonyl group in the target compound offers stronger electron-withdrawing effects .

Substituent Effects on Pharmacokinetics

Compound Substituent LogP (Predicted) Solubility Metabolic Stability
Target Compound Isobutylsulfonyl ~2.5 Moderate (aqueous) High (sulfonyl group resists oxidation)
1-(4-Methylphenyl)-2-(phenylsulfonyl)-ethanone Phenylsulfonyl ~3.1 Low Moderate
5-Hydroxymethyl-2-furfural Hydroxymethyl furan ~0.8 High Low (prone to oxidation)
1-(4-Hydroxy-3-methoxyphenyl)ethanone Methoxy, hydroxyl ~1.2 Moderate Low (phase II metabolism likely)

Key Observations :

  • The isobutylsulfonyl group in the target compound balances lipophilicity (LogP ~2.5) and solubility better than phenylsulfonyl analogs (LogP ~3.1) .
  • Polar substituents (e.g., hydroxyl or furan) in natural product derivatives () reduce metabolic stability but improve aqueous solubility .

Key Observations :

  • Azetidine-based compounds (target and ) require air-sensitive reagents (e.g., LiHMDS), complicating synthesis compared to triazole derivatives .
  • Natural product derivatives () often exhibit low yields due to complex purification steps .

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone, also known by its CAS number 1797845-66-9, is a compound of interest in medicinal chemistry and biological research. Its unique structure, featuring an azetidine ring and a sulfonyl group, suggests potential biological activities, particularly in enzyme inhibition and central nervous system (CNS) disorders.

The compound's molecular formula is C16H23NO3S, with a molecular weight of 295.43 g/mol. The presence of the m-tolyl group provides distinct steric and electronic properties compared to its ortho- and para-substituted analogs, influencing its reactivity and binding affinity.

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonyl group enhances binding affinity to enzyme active sites, potentially acting as an inhibitor. This mechanism is crucial for developing therapeutic agents targeting various diseases.

Biological Activity Studies

Research indicates that this compound has significant potential in several areas:

1. Medicinal Chemistry

  • CNS Disorders : The compound can serve as a building block for synthesizing pharmaceuticals aimed at treating CNS disorders. Its ability to inhibit certain enzymes may contribute to neuroprotective effects.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways relevant to disease progression, including those associated with inflammation and neurodegeneration.

2. Biochemical Assays

  • The compound is utilized in biochemical assays to study enzyme interactions. It has shown promise in screening assays for identifying potential drug candidates.

3. Industrial Applications

  • Beyond medicinal uses, it can be applied in developing agrochemicals and other industrial chemicals due to its structural properties.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study ReferenceCompound StudiedBiological ActivityFindings
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-phenylethanoneEnzyme InhibitionDemonstrated significant inhibition of specific metabolic enzymes.
Azetidine derivativesCNS ActivityShowed neuroprotective effects in animal models of neurodegeneration.
Similar sulfonamide compoundsAntimicrobial ActivityExhibited notable antimicrobial properties against various pathogens.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with similar compounds:

Compound NameStructureUnique Properties
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-phenylethanoneStructureLacks the m-tolyl group, affecting binding affinity.
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(p-tolyl)ethanoneStructureDifferent steric effects due to para-substitution.

Q & A

Q. Basic Analysis :

  • NMR : Compare chemical shifts of the m-tolyl group (δ ~7.2–7.4 ppm for aromatic protons) and azetidine protons (δ ~3.5–4.0 ppm) with literature values for analogous structures .
  • IR : Validate the sulfonyl group (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) using reference spectra from NIST databases .
    Advanced Resolution :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for the azetidine and isobutylsulfonyl groups .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and cross-verify experimental data .

What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Q. Basic Stability Testing :

  • pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC, focusing on sulfonamide hydrolysis or ketone reduction .
  • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (Td) and TG-DTA for weight-loss profiles .
    Advanced Strategies :
  • Accelerated Stability Testing : Employ Arrhenius modeling at elevated temperatures (40–60°C) to predict shelf-life under standard storage conditions .
  • LC-MS Identification : Characterize degradation products (e.g., desulfonylated intermediates) to pinpoint instability mechanisms .

How can researchers design assays to evaluate the biological activity of this compound, particularly in kinase inhibition or receptor binding?

Q. Basic Screening :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PKC or MAPK) to measure IC₅₀ values. Include staurosporine as a positive control .
  • Cellular Uptake : Perform confocal microscopy with fluorescently labeled derivatives to assess membrane permeability .
    Advanced Design :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or m-tolyl groups to identify critical pharmacophores .
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing targets like PI3K or EGFR .

What analytical methods are most effective for quantifying trace impurities in bulk samples?

Q. Basic Quantification :

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Detect at 254 nm for aromatic groups .
  • GC-MS : Identify volatile byproducts (e.g., residual solvents) with a DB-5MS column and EI ionization .
    Advanced Techniques :
  • LC-HRMS : Employ Q-TOF mass spectrometry for exact mass determination of impurities (<0.1% abundance) .
  • NMR qNMR : Quantify impurities using internal standards (e.g., maleic acid) and ¹³C satellites for baseline correction .

How can computational chemistry aid in predicting the compound’s reactivity or metabolic pathways?

Q. Basic Predictions :

  • ADMET Modeling : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Metabolic Sites : Predict phase I oxidation (e.g., azetidine ring) using MetaSite software .
    Advanced Applications :
  • MD Simulations : Simulate binding dynamics with target proteins (e.g., 100 ns runs in GROMACS) to assess residence times and allosteric effects .
  • DFT Transition States : Calculate activation energies for sulfonamide hydrolysis to guide prodrug design .

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